5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 754917-50-5
VCID: VC19037552
InChI: InChI=1S/C6H4N4O4/c1-9-3(2-7)4(10(13)14)8-5(9)6(11)12/h1H3,(H,11,12)
SMILES:
Molecular Formula: C6H4N4O4
Molecular Weight: 196.12 g/mol

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid

CAS No.: 754917-50-5

Cat. No.: VC19037552

Molecular Formula: C6H4N4O4

Molecular Weight: 196.12 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid - 754917-50-5

Specification

CAS No. 754917-50-5
Molecular Formula C6H4N4O4
Molecular Weight 196.12 g/mol
IUPAC Name 5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid
Standard InChI InChI=1S/C6H4N4O4/c1-9-3(2-7)4(10(13)14)8-5(9)6(11)12/h1H3,(H,11,12)
Standard InChI Key YYQIQOYHJRTGGL-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-cyano-1-methyl-4-nitroimidazole-2-carboxylic acid, reflects its substitution pattern on the imidazole ring. Key features include:

  • Nitro group (-NO2_2): Positioned at C4, enhancing electrophilicity for nucleophilic substitution reactions.

  • Cyano group (-CN): At C5, contributing to electron-withdrawing effects and potential hydrogen bonding interactions.

  • Methyl group (-CH3_3): At N1, sterically shielding the imidazole ring and modulating solubility.

  • Carboxylic acid (-COOH): At C2, enabling salt formation or esterification for prodrug development.

The canonical SMILES representation (CN1C(=C(N=C1C(=O)O)[N+](=O)[O-])C#N) and InChIKey (YYQIQOYHJRTGGL-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H4N4O4\text{C}_6\text{H}_4\text{N}_4\text{O}_4
Molecular Weight196.12 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 0.5–1.2 (calculated)

The absence of reported melting/boiling points underscores the need for experimental characterization.

Synthesis Methods and Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with simpler imidazole precursors, involving sequential functionalization:

  • Nitration: Introduction of the nitro group at C4 using mixed acid (H2_2SO4_4/HNO3_3) under controlled temperatures.

  • Methylation: Quaternization of N1 with methyl iodide or dimethyl sulfate in basic media.

  • Cyanation: Substitution at C5 using cyanating agents (e.g., CuCN) under palladium catalysis.

  • Carboxylation: Oxidation of a pre-existing methyl or hydroxymethyl group at C2 to carboxylic acid via KMnO4_4 or CrO3_3.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO3_3/H2_2SO4_4, 0–5°C65–70
MethylationCH3_3I, K2_2CO3_3, DMF80–85
CyanationCuCN, Pd(PPh3_3)4_4, DMF50–60

Challenges include regioselectivity during nitration and side reactions during cyanation, necessitating rigorous purification.

Pharmaceutical Applications and Biological Relevance

Building Block for Kinase Inhibitors

The carboxylic acid moiety enables conjugation to pharmacophores targeting ATP-binding sites. For example, similar imidazole-5-carboxylates have been incorporated into cannabinoid receptor antagonists (e.g., SR141716) .

Table 3: Comparative Bioactivity of Imidazole Derivatives

CompoundTargetIC50_{50} (nM)
5-Cyano-1-methyl-4-nitro derivativeNot reported
1-Methyl-4-phenyl analogCB1 receptor12.4
MetronidazoleTrichomonas vaginalis500–1000

Further in vitro profiling is required to elucidate this compound’s specific targets .

HazardPrecautionary Measures
Dust inhalationNIOSH-approved respirator
Skin contactNitrile gloves, lab coat
Eye exposureGoggles with side shields
Spill managementNeutralize with NaHCO3_3, evacuate area

Handling should occur in fume hoods with negative pressure ventilation.

SupplierPurity (%)PackagingPrice Range (USD/g)
LEAP CHEM CO., LTD.971 kg, 5 kg120–150
Bide Pharm98100 g, 500 g140–170

Custom synthesis services are available for GMP-grade material.

Future Research Directions

Biological Activity Screening

Priority areas include:

  • Antimicrobial assays: Testing against Giardia lamblia and Entamoeba histolytica.

  • Kinase inhibition profiling: Targeting PI3K or MAPK pathways implicated in oncology.

Prodrug Development

Esterification of the carboxylic acid could enhance bioavailability, mimicking strategies used for valacyclovir.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator